molecular formula C18H21FN4O3 B2368914 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1170231-34-1

1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2368914
CAS No.: 1170231-34-1
M. Wt: 360.389
InChI Key: SAXRMOAWRKBQIP-UHFFFAOYSA-N
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Description

1-(4-(4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Formation of the Piperazine Ring: The piperazine ring is introduced through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Coupling Reactions: The final step involves coupling the pyrazole and piperazine rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
  • 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one
  • 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one

Uniqueness

1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-3-26-16-12-23(15-6-4-14(19)5-7-15)20-17(16)18(25)22-10-8-21(9-11-22)13(2)24/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXRMOAWRKBQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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